2-aminosuberic Acid

Vue d'ensemble

Description

2-Aminosuberic acid is an important amino acid that has been used in the synthesis of peptides of biological relevance . It is a component of apicidin F, a class of cyclic tetrapeptides that display antimalarial and histone deacetylase inhibitory (HDACi) properties .

Synthesis Analysis

A new synthesis of 2-aminosuberic acid from aspartic acid has been reported . The methodology involves the alternate preparation of (S)-2-aminohept-6-enoate ester as a building block and its diversification through a cross-metathesis reaction to prepare the title compounds .

Molecular Structure Analysis

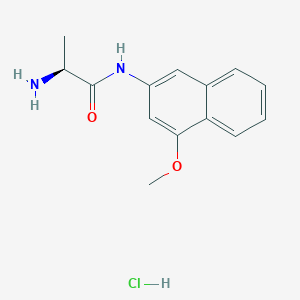

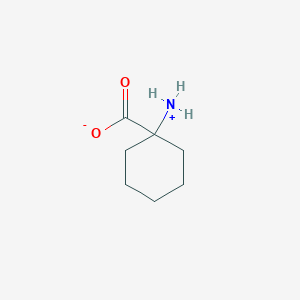

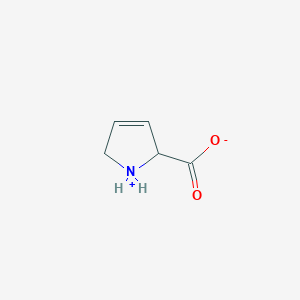

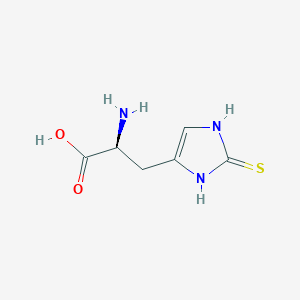

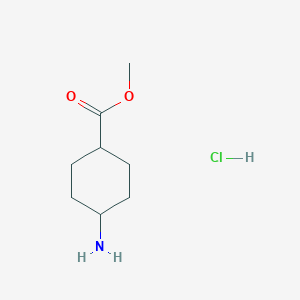

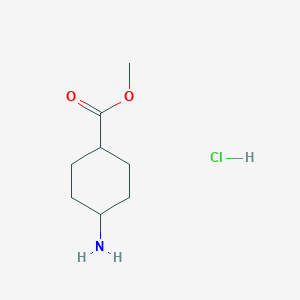

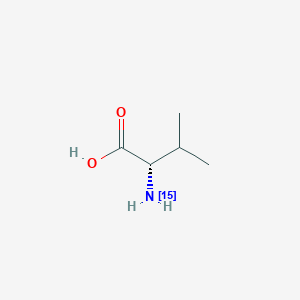

The molecular structure of 2-aminosuberic acid is C8H15NO4 . The average mass is 189.209 Da and the monoisotopic mass is 189.100113 Da .

Chemical Reactions Analysis

The synthesis of 2-aminosuberic acid involves a series of chemical reactions starting from aspartic acid . These reactions include the preparation of bishomoallylglycine derivative from the known aspartic acid derived aldehyde, followed by a series of steps including HWE-type olefination, saturation of the double bond, reduction of the ester moiety, and oxidation .

Applications De Recherche Scientifique

Histone Deacetylase Inhibition

2-Aminosuberic acid derivatives have been synthesized as components of cyclic tetrapeptides that act as histone deacetylase inhibitors . These inhibitors play a crucial role in epigenetic regulation and have therapeutic potential in cancer treatment and other diseases where gene expression needs to be modulated.

Therapeutic Agents

D-amino acids, including D-ALPHA-AMINOSUBERIC ACID, show promise as therapeutic agents. They have potential applications in treating neurological diseases, tissue or organ injury, reproductive function enhancement, biofilm infection prevention, and cancer cell growth inhibition .

Mécanisme D'action

Target of Action

This compound is a derivative of amino acids, which are known to interact with various receptors and enzymes in the body

Mode of Action

As an amino acid derivative, it may interact with its targets in a similar manner to other amino acids, potentially influencing protein synthesis or neurotransmission . .

Biochemical Pathways

Amino acids and their derivatives can influence a variety of biochemical pathways, including those involved in protein synthesis, neurotransmission, and cellular metabolism

Pharmacokinetics

As an amino acid derivative, it may be absorbed and distributed in the body in a similar manner to other amino acids . .

Result of Action

Amino acids and their derivatives can have a variety of effects at the molecular and cellular level, potentially influencing protein synthesis, neurotransmission, and cellular metabolism

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-2-Aminooctanedioic acid. Factors such as temperature and pH can affect enzyme activity, potentially influencing the action of ®-2-Aminooctanedioic acid . Additionally, the presence of other compounds in the environment may also influence the action of ®-2-Aminooctanedioic acid .

Safety and Hazards

Orientations Futures

While specific future directions for 2-aminosuberic acid are not mentioned in the search results, there is a general trend in the field of drug conjugates for the development of carbohydrate-containing drugs . Given the role of 2-aminosuberic acid in the synthesis of peptides of biological relevance, it could potentially play a role in this area of research .

Propriétés

IUPAC Name |

(2R)-2-aminooctanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFPFYYTUIARDI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@H](C(=O)O)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173312 | |

| Record name | 2-Aminosuberic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19641-63-5 | |

| Record name | 2-Aminosuberic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019641635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminosuberic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.